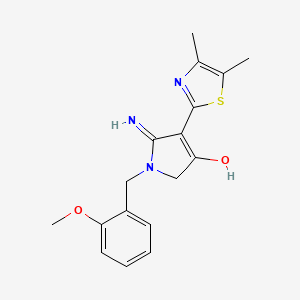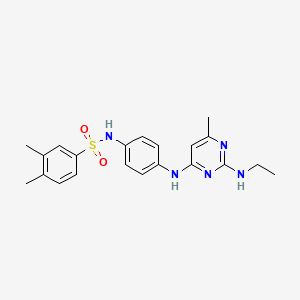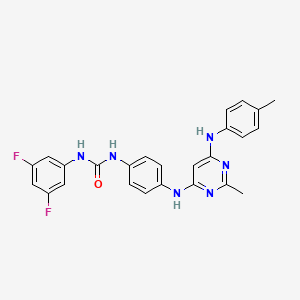
5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-methoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-methoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-methoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one” typically involves multi-step organic reactions. The process may include:
Formation of the Thiazole Ring: This can be achieved through the reaction of appropriate starting materials such as 2-aminothiophenol with α-haloketones under acidic or basic conditions.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Coupling Reactions: The thiazole and pyrrole rings are then coupled using cross-coupling reactions such as Suzuki or Heck coupling.
Introduction of the Methoxybenzyl Group: This step involves the alkylation of the pyrrole ring with 2-methoxybenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrrole ring.
Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with specific electronic properties.
Biology
Enzyme Inhibition: Possible applications as an enzyme inhibitor in biochemical research.
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Potential use in the treatment of diseases due to its unique structure and reactivity.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Agriculture: Possible applications in the development of agrochemicals.
Mechanism of Action
The mechanism by which “5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-methoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one” exerts its effects would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would be specific to the enzyme or biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(benzyl)-1,2-dihydro-3H-pyrrol-3-one
- 5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-chlorobenzyl)-1,2-dihydro-3H-pyrrol-3-one
Uniqueness
The presence of the methoxy group on the benzyl ring distinguishes “5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-methoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one” from its analogs. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it unique in its class.
Properties
Molecular Formula |
C17H19N3O2S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[(2-methoxyphenyl)methyl]-2H-pyrrol-3-ol |
InChI |
InChI=1S/C17H19N3O2S/c1-10-11(2)23-17(19-10)15-13(21)9-20(16(15)18)8-12-6-4-5-7-14(12)22-3/h4-7,18,21H,8-9H2,1-3H3 |
InChI Key |
UABFOBIYLLDCHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(CN(C2=N)CC3=CC=CC=C3OC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-2-yl)ethyl]acetamide](/img/structure/B11304379.png)
![2-(2,6-dimethylphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11304386.png)

![2-(3-methylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11304413.png)
![6,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11304415.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11304421.png)
![2-(2-chlorophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide](/img/structure/B11304422.png)

![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11304428.png)

![N-(4-fluorophenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11304432.png)

![2-[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11304451.png)
![3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(4-ethoxyphenyl)propanamide](/img/structure/B11304456.png)
